Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-xiThr-NH2
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Overview
Description
The compound Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 This peptide sequence is composed of the amino acids acetylated arginine, phenylalanine, methionine, tryptophan, methionine, and arginine, with an amide group at the C-terminus . Acetalin-2 is known for its selective binding to opioid receptors, particularly [3H]DAMGO, with a Ki value of 93.3 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification steps such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during synthesis.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in opioid receptor binding and signaling pathways.
Medicine: Potential therapeutic applications in pain management and opioid receptor modulation.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 involves its binding to opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels and neurotransmitter release . This results in analgesic effects and other physiological responses associated with opioid receptor activation.
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: (α-MSH): Another peptide with a similar structure but different biological activity, primarily involved in pigmentation and hormone regulation.
H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A growth hormone-releasing peptide with structural similarities but distinct biological functions.
Uniqueness
Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 is unique due to its specific sequence and high affinity for opioid receptors, making it a valuable tool in opioid research and potential therapeutic applications.
Properties
Molecular Formula |
C42H61N11O8S2 |
---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
2-acetamido-N-[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C42H61N11O8S2/c1-24(54)35(36(43)56)53-39(59)32(17-20-63-4)50-41(61)34(22-27-23-47-29-14-9-8-13-28(27)29)52-38(58)31(16-19-62-3)49-40(60)33(21-26-11-6-5-7-12-26)51-37(57)30(48-25(2)55)15-10-18-46-42(44)45/h5-9,11-14,23-24,30-35,47,54H,10,15-22H2,1-4H3,(H2,43,56)(H,48,55)(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,59)(H4,44,45,46) |
InChI Key |
DMTZIUBOLRXDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Origin of Product |
United States |
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